molecular formula C5H6N4O B1222964 Pyrazine-2-carbohydrazide CAS No. 768-05-8

Pyrazine-2-carbohydrazide

Cat. No. B1222964
Key on ui cas rn: 768-05-8
M. Wt: 138.13 g/mol
InChI Key: OHFIJHDYYOCZME-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

Methyl 2-pyrazinecarboxylate (I132) (42 g, 304 mmol) was dissolved in ethanol (750 mL) and treated with hydrazine hydrate (22.17 mL, 456 mmol). The solution was stirred at room temperature for 5 minutes whereupon a precipitate started to form. The mixture was cautiously heated to 80° C. for 5 h and cooled to room temperature. Approximately 50% of the solvent was then removed in vacuo, the slurry was heated to reflux and the solution cooled to room temperature overnight. The resulting solid was filtered, washed with a little ethanol, diethyl ether and dried in a vacuum oven to afford product in 39.77 g as beige needles.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
22.17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9]C)=O.O.[NH2:12][NH2:13]>C(O)C>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([NH:12][NH2:13])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)OC
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
22.17 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 5 minutes whereupon a precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cautiously heated to 80° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Approximately 50% of the solvent was then removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with a little ethanol, diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven
CUSTOM
Type
CUSTOM
Details
to afford product in 39.77 g as beige needles

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
N1=C(C=NC=C1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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